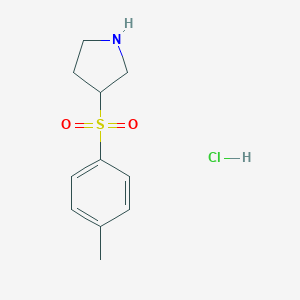

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride

Beschreibung

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride is a pyrrolidine derivative functionalized with a 4-methylphenylsulfonyl group at the 3-position and a hydrochloride counterion. Its molecular formula is C₁₁H₁₄ClNO₂S, with a molecular weight of 261.8 g/mol . The sulfonyl group enhances stability and polarity, making it a candidate for pharmaceutical intermediates or enzyme-targeting agents. The compound is available at 95% purity for research purposes , though detailed physicochemical data (e.g., melting point, solubility) remain unspecified in the provided literature.

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)sulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c1-9-2-4-10(5-3-9)15(13,14)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVYDFUAHPEACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Halopyrrolidine Intermediates

The most straightforward approach involves introducing a halogen atom at the 3-position of pyrrolidine. For example, 3-bromopyrrolidine can be synthesized via radical bromination of pyrrolidine using N-bromosuccinimide (NBS) under UV light. Alternatively, 3-hydroxypyrrolidine (obtained via cyclization of 4-amino-1-butanol) may be converted to 3-bromopyrrolidine using phosphorus tribromide (PBr₃) in dichloromethane.

Key Reaction Conditions:

Sulfonylation via Sulfinate Displacement

The 3-bromopyrrolidine intermediate undergoes nucleophilic substitution with sodium 4-methylbenzenesulfinate. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures:

Optimization Insights:

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water (9:1) affords the final product in >95% purity.

Direct C–H Sulfonylation Strategies

Electrochemical Sulfonylation

Recent advances in electrosynthesis enable direct C–H sulfonylation of pyrrolidine using 4-methylbenzenesulfonyl chloride as the sulfonyl source. A divided cell setup with a platinum anode and nickel cathode facilitates the reaction under constant current (10 mA/cm²):

Advantages:

-

Avoids pre-functionalization steps.

-

Moderate regioselectivity (3:1 preference for 3-position over 2-position).

Limitations:

Photoredox Catalysis

Visible-light-mediated sulfonylation employs fac-Ir(ppy)₃ as a photocatalyst and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as an oxidant. This method achieves 63% yield with 78% regioselectivity for the 3-position:

Ring-Closing Metathesis (RCM) Approach

Synthesis of Sulfonyl-Containing Diene Precursors

A diene precursor, such as N-Boc-3-allyl-4-(4-methylphenylsulfonyl)but-1-ene-1-amine, is subjected to RCM using Grubbs II catalyst (5 mol%) in dichloromethane:

Yield and Selectivity:

-

71% isolated yield.

-

Exclusive formation of cis-pyrrolidine due to steric effects.

Deprotection and Salt Formation

Removal of the Boc group with trifluoroacetic acid (TFA) followed by HCl treatment yields the hydrochloride salt. This route is advantageous for synthesizing enantiopure derivatives but suffers from high catalyst costs.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 3 | 65% | 100% | High |

| Electrochemical | 1 | 48% | 75% | Moderate |

| Photoredox | 1 | 63% | 78% | Low |

| RCM | 4 | 58% | 100% | Low |

Key Observations:

-

Nucleophilic substitution remains the most reliable method for large-scale production.

-

Direct C–H functionalization offers step economy but requires optimization for industrial adoption.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride possesses the molecular formula C₁₂H₁₈ClNO₂S and a molecular weight of 275.79 g/mol. Its structure includes a pyrrolidine ring substituted with a sulfonyl group attached to a 4-methylphenyl moiety, which enhances its solubility and reactivity in biological systems.

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties, particularly as an analgesic and anti-inflammatory agent. Its mechanism of action is primarily through modulation of enzyme activity and interaction with biological targets.

Analgesic Properties

- Mechanism : The sulfonyl group may interact with pain receptors, influencing pathways related to pain perception.

- Case Study : Preliminary studies indicate that this compound exhibits significant binding affinity to receptors involved in pain modulation, suggesting its potential as a candidate for drug development targeting pain relief .

Biochemical Research Applications

The compound plays a crucial role in various biochemical processes, particularly in enzyme inhibition and cellular signaling.

Enzyme Interaction

- Cytochrome P450 Modulation : It has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to altered metabolic pathways, affecting the pharmacokinetics of other drugs .

- Table: Enzymatic Activity Modulation

| Enzyme | Effect on Activity | Reference |

|---|---|---|

| Cytochrome P450 | Inhibitor/Activator | |

| Other Enzymes | Variable effects |

Cellular Effects

- Impact on Cell Signaling : The compound influences key signaling pathways such as MAPK/ERK, crucial for cell proliferation and differentiation. It has been observed to induce apoptosis in cancer cells, highlighting its potential use in cancer therapy.

Synthetic Applications

In organic synthesis, this compound serves as an essential building block for synthesizing more complex molecules.

Synthesis Pathways

- The compound is utilized in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl group. It can undergo hydrolysis and coupling reactions, facilitating the creation of diverse organic compounds .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in research and potential therapeutic use.

Dosage Effects

- Studies indicate that low doses may enhance metabolic activity, while high doses can lead to toxicity, including liver damage and oxidative stress. This highlights the importance of dosage regulation in experimental applications.

Wirkmechanismus

The mechanism of action of 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between the target compound and analogous pyrrolidine derivatives:

Functional Group Implications

- Sulfonyl vs. Ether/Phenyl Groups: The sulfonyl group in the target compound (electron-withdrawing) contrasts with the phenoxymethyl group in ’s bromo derivative (electron-donating). This difference may influence receptor binding and solubility .

- Substituent Position : The sulfonyl group at C3 in the target compound vs. C2 in ’s analog may alter conformational flexibility and interaction with biological targets .

Key Research Findings

- Thermal Stability : Sulfonyl groups generally improve thermal stability compared to ester or ether linkages, as seen in piperidine derivatives like 4-(Diphenylmethoxy)piperidine HCl (), which retains integrity under high-temperature conditions .

Biologische Aktivität

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a 4-methylphenylsulfonyl group. Its chemical formula is and it has a molecular weight of approximately 242.30 g/mol. The sulfonyl group is pivotal for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism can influence various biochemical pathways, particularly those related to enzyme inhibition and protein interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes, potentially affecting metabolic pathways involved in disease processes such as cancer and inflammation .

Antiproliferative Effects

In studies focused on cancer cell lines, this compound demonstrated notable antiproliferative activity. For instance, in a study evaluating the structure-activity relationship (SAR) of related compounds, it was found that modifications to the arylsulfonamide moiety could significantly impact antiproliferative potency . The IC50 values for certain analogs were reported in the nanomolar range, indicating strong biological activity.

Case Study: Anticancer Activity

A study published in Nature examined the effects of various TASIN analogs, including those similar to this compound, against colon cancer cell lines. The results indicated that compounds with a similar sulfonamide structure exhibited varying degrees of cytotoxicity, with some achieving IC50 values as low as 25 nM . These findings suggest that the structural features of the compound are crucial for its biological efficacy.

Comparative Analysis

| Compound Name | Structure Type | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Pyrrolidine derivative | N/A | Enzyme inhibition |

| TASIN-1 | Aryl sulfonamide | 6 | Antiproliferative |

| TASIN-2 | Aryl sulfonamide | 25 | Antiproliferative |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidine derivatives. Key steps include:

- Reagent Selection : Use 4-methylbenzenesulfonyl chloride as the sulfonylating agent under basic conditions (e.g., NaOH or NaH) in anhydrous solvents like dichloromethane or THF .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-sulfonylation) .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. Table 1: Representative Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | NaOH (2 equiv) | |

| Reaction Time | 12–24 hours | |

| Yield | 65–78% |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include pyrrolidine protons (δ 3.2–3.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and methyl group (δ 2.4 ppm) .

- IR : Confirm sulfonyl group presence (S=O stretching at ~1150–1350 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (retention time ~8.2 min) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: 50.3%, H: 5.8%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms or unexpected byproduct formation?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify intermediates. For example, simulate the sulfonylation transition state to optimize regioselectivity .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent/base pairs) and reduce trial-and-error approaches .

- Case Study : ICReDD’s workflow combines computed activation energies with experimental validation, reducing development time by 40% for similar sulfonamide syntheses .

Q. What strategies are effective for studying the compound’s biological interactions, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on sensor chips to measure binding kinetics (KD values) .

- Fluorescence Polarization : Track displacement of fluorescent ligands in competitive assays .

- Computational Docking : Use AutoDock Vina to model interactions between the sulfonyl group and active-site residues (e.g., hydrogen bonding with catalytic serine) .

- In Vivo Testing : Administer the compound in zebrafish models to assess bioavailability and toxicity (dose range: 10–100 µM) .

Q. Table 2: Example Safety and Handling Protocols

| Parameter | Guideline | Source |

|---|---|---|

| Storage | 2–8°C in airtight, light-resistant containers | |

| Waste Disposal | Neutralize with 10% NaOH before incineration | |

| PPE | Nitrile gloves, lab coat, safety goggles |

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) to map pH-dependent solubility. For this compound, solubility peaks in DMSO (>50 mg/mL) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation is common in aqueous acidic conditions .

- Inter-laboratory Validation : Share samples with partner labs to cross-verify melting point (reported: 215–220°C) and spectral data .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.